tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616742
InChI: InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)14-10-18-7-8-19(14)13-6-5-11(20(23)24)9-12(13)15(21)25-4/h5-6,9,14,18H,7-8,10H2,1-4H3
SMILES: CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Molecular Formula: C17H23N3O6
Molecular Weight: 365.4 g/mol

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13616742

Molecular Formula: C17H23N3O6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate -

Specification

Molecular Formula C17H23N3O6
Molecular Weight 365.4 g/mol
IUPAC Name tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate
Standard InChI InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)14-10-18-7-8-19(14)13-6-5-11(20(23)24)9-12(13)15(21)25-4/h5-6,9,14,18H,7-8,10H2,1-4H3
Standard InChI Key QYVYHGYNLSOLPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC

Introduction

Structural Characteristics and Nomenclature

The IUPAC name tert-butyl 4-(3-methoxycarbonyl-4-nitrophenyl)piperazine-1-carboxylate reflects its core piperazine ring substituted at the 4-position with a 3-(methoxycarbonyl)-4-nitrophenyl group. The Boc group at the 1-position of the piperazine ring enhances solubility and stability during synthetic procedures. Key structural features include:

PropertyValue
Molecular FormulaC17H23N3O6\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{6}
Molecular Weight365.4 g/mol
Density1.308 ± 0.06 g/cm³ (predicted)
pKa11.88 ± 0.10 (predicted)

The nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions . The methoxycarbonyl group at the ortho position further modulates electronic properties, enabling selective functionalization.

Physicochemical Properties

Solubility and Stability

The Boc group enhances solubility in polar aprotic solvents (e.g., dichloromethane, dimethylformamide), while the nitro group reduces aqueous solubility. Stability studies indicate decomposition above 150°C, with the nitro group posing risks of exothermic decomposition under reducing conditions .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.45 (s, 9H, Boc CH₃), 3.50–3.70 (m, 8H, piperazine), 3.90 (s, 3H, OCH₃).

    • 13C^{13}\text{C}: δ 28.2 (Boc CH₃), 80.5 (Boc quaternary C), 165.2 (C=O).

Applications in Medicinal Chemistry

Enzyme Inhibition

Nitroaryl piperazines are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets adjacent to ATP-binding sites. The nitro group facilitates hydrogen bonding with catalytic lysine residues, while the methoxycarbonyl group enhances membrane permeability.

Antimicrobial Activity

Structural analogs, such as tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate, exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The nitro group’s redox activity may contribute to bacterial membrane disruption .

Industrial and Materials Science Applications

Polymer Modification

Incorporation into polyurethane precursors improves thermal stability, with nitro groups acting as flame retardants . The methoxycarbonyl group enables cross-linking via transesterification .

Energetic Materials

Nitro-rich derivatives are precursors for low-sensitivity explosives, though this compound’s stability profile limits direct use .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperazine intermediates .

  • Prodrug Design: Leveraging the Boc group for targeted drug delivery systems.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity in complex media .

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